1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16402888
InChI: InChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H
SMILES:
Molecular Formula: C5H8ClF2N3
Molecular Weight: 183.59 g/mol

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride

CAS No.:

Cat. No.: VC16402888

Molecular Formula: C5H8ClF2N3

Molecular Weight: 183.59 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride -

Specification

Molecular Formula C5H8ClF2N3
Molecular Weight 183.59 g/mol
IUPAC Name 1-(difluoromethyl)-5-methylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H
Standard InChI Key XIKXMTJEAUBVHT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C(F)F)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key substituents include:

  • 1-(Difluoromethyl) group: Introduces electronegativity and metabolic stability via fluorine atoms.

  • 5-Methyl group: Enhances lipophilicity and modulates steric interactions.

  • 3-Amine group: Provides a site for hydrogen bonding and derivatization.

  • Hydrochloride salt: Improves aqueous solubility for experimental handling.

The canonical SMILES string CC1=CC(=NN1C(F)F)N.Cl and InChIKey XIKXMTJEAUBVHT-UHFFFAOYSA-N confirm its stereochemistry.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₅H₈ClF₂N₃
Molecular Weight (g/mol)183.59
IUPAC Name1-(difluoromethyl)-5-methylpyrazol-3-amine; hydrochloride
CAS NumberNot publicly disclosed
PubChem CID134159288

Synthesis and Optimization

Synthetic Pathways

While explicit details for synthesizing 1-(difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride remain proprietary, analogous pyrazole derivatives are typically synthesized via:

  • Condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Halogenation at specific ring positions using bromine or iodine .

  • Diazotization and coupling with fluorinating agents like potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group .

  • Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.

A patent (CN111303035A) describes a related synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting the use of Grignard reagents and carbon dioxide to introduce carboxyl groups . Similar methodologies may apply to the target compound, with adjustments for amine functionalization.

Physicochemical Properties

Solubility and Stability

  • Solubility: High solubility in polar solvents (e.g., water, DMSO) due to the hydrochloride salt.

  • Thermal Stability: Decomposes above 200°C, consistent with pyrazole derivatives .

  • pH Sensitivity: Protonation of the amine group in acidic conditions enhances stability.

Table 2: Comparative Physicochemical Data

Property1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine HCl5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Molecular Weight183.59 g/mol141.17 g/mol
Boiling PointNot reported267.5°C
LogP (Partition Coeff.)Estimated 1.2-0.71

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The amine group facilitates interactions with cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. In murine models, similar compounds decreased edema by 40–60% at 50 mg/kg doses.

Anticancer Applications

Preliminary studies indicate apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) via caspase-3 activation. The difluoromethyl group enhances membrane permeability, achieving IC₅₀ values of 15–25 µM.

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Serves as a scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

  • Prodrug Synthesis: The amine group is acylated or alkylated to improve bioavailability.

Agrochemical Innovations

  • Herbicide Adjuvants: Pyrazole derivatives enhance glyphosate uptake in resistant weeds.

  • Insect Growth Regulators: Disrupt chitin synthesis in Lepidoptera larvae.

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